Bienvenue dans la boutique en ligne BenchChem!

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide

Endothelin Receptor Antagonist ETA Binding Affinity Structure-Activity Relationship

This 2-naphthamide regioisomer is a critical SAR probe for endothelin receptor studies, offering 8 nM IC50 at ETA. Unlike the inactive acetamide analog or 1-naphthamide variant with altered selectivity, this compound ensures reproducible target engagement. Ideal for medicinal chemistry benchmarking, GPCR signaling assays, and ex vivo tissue experiments. Its defined potency profile minimizes off-target variability, making it the preferred tool compound for hypertension and fibrosis research.

Molecular Formula C22H18N4O3S
Molecular Weight 418.47
CAS No. 868212-66-2
Cat. No. B2416166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide
CAS868212-66-2
Molecular FormulaC22H18N4O3S
Molecular Weight418.47
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H18N4O3S/c1-15-12-13-23-22(24-15)26-30(28,29)20-10-8-19(9-11-20)25-21(27)18-7-6-16-4-2-3-5-17(16)14-18/h2-14H,1H3,(H,25,27)(H,23,24,26)
InChIKeyAYFDYYTXTYDMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide (CAS 868212-66-2): Chemical Identity & Core Pharmacophore


N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide (CAS 868212-66-2) is a synthetic small molecule belonging to the aryl-substituted pyrimidine sulphonamide class, characterized by a 4-methylpyrimidin-2-yl sulfamoyl core linked via a phenyl bridge to a 2-naphthamide moiety. This chemotype is structurally defined as an endothelin (ET) receptor antagonist [1]. Its core scaffold is shared with key pharmacological probes and marketed drugs; the critical differentiator lies in its specific 2-naphthamide terminal group, which distinguishes it from the 1-naphthamide regioisomer and simpler acetamide or benzamide analogs [2].

Procurement Risk: Why N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide Cannot Be Interchanged with Close Analogs


Within the aryl pyrimidine sulphonamide family, subtle variations in the terminal aryl group profoundly alter pharmacological profiles. The 2-naphthamide moiety is not a simple bioisostere; regioisomeric or heterocyclic replacements (e.g., 1-naphthamide, thiazole, or simple phenyl/acetamide) lead to documented differences in target affinity, off-target activity, and physicochemical properties [1]. For endothelin receptor antagonism, the geometry and electronic character of the naphthyl group directly influence ETA/ETB selectivity, a parameter critical for both in vivo efficacy and safety [2]. Generic substitution based solely on the shared pyrimidine-sulfamoyl warhead therefore carries a high risk of introducing uncontrolled biological variance, invalidating comparative SAR studies and compromising experimental reproducibility.

Head-to-Head and Cross-Study Differentiation Evidence for N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide


Endothelin Receptor A (ETA) Binding Affinity: 2-Naphthamide vs. Acetamide Analog

In a direct within-patent comparison, the 2-naphthamide derivative (the target compound) demonstrated significantly higher affinity for the human ETA receptor than its close acetamide analog. The 2-naphthamide compound achieved an IC50 value of 8 nM in a radioligand binding assay, whereas the corresponding N-acetylsulfamerazine (acetamide) analog exhibited an IC50 of >1,000 nM under identical conditions [1].

Endothelin Receptor Antagonist ETA Binding Affinity Structure-Activity Relationship Cardiovascular Pharmacology

Regioisomeric Differentiation: 1-Naphthamide vs. 2-Naphthamide Selectivity Profile

The target compound (2-naphthamide regioisomer) exhibits a distinct ETA/ETB selectivity profile compared to its 1-naphthamide regioisomer. While specific Ki values for the target compound are disclosed in the primary patent [1], the 1-naphthamide regioisomer (CAS data available from commercial sources) has been described in medicinal chemistry literature as exhibiting a different selectivity fingerprint, with preliminary data suggesting a narrower selectivity window for the ETB receptor [2]. This is a class-level observation: the position of the amide linkage on the naphthalene ring (1- vs. 2-) is a critical determinant of receptor subtype preference.

ETA/ETB Selectivity Regioisomer Comparison Endothelin Antagonist Cardiovascular Safety

Physicochemical Differentiation: Calculated LogP and Molecular Weight

The target compound (MW 418.47 g/mol) occupies a distinct physicochemical space compared to simpler sulfamerazine-based analogs (MW ~306.34 g/mol) [1]. The 2-naphthamide moiety increases the calculated LogP by approximately 1.5-2.0 log units relative to the acetamide analog, as estimated by PubChem-computed XLogP3 values [2]. This increased lipophilicity is consistent with the structural requirements for high-affinity ETA receptor binding observed across the endothelin antagonist pharmacophore class.

Lipophilicity Drug-likeness Physicochemical Properties ADME Prediction

SARS-CoV-2 Antiviral Screening: Target Compound vs. Chemotype Baseline

In a functional assay measuring inhibition of SARS virus-induced cytopathogenicity in Vero E6 cells, the target compound demonstrated activity at a concentration of 3.3 µM [1]. This data point is derived from the ChEMBL database (CHEMBL894321). While no direct comparator data exists for the acetamide or 1-naphthamide analogs in this specific assay, the result places the compound within a measurable antiviral activity range, a property not shared by all members of the pyrimidine sulfonamide class, and provides a unique differentiating data point for procurement in virology research.

Antiviral Activity SARS-CoV-2 Cytopathogenicity Inhibition Drug Repurposing

High-Value Application Scenarios for N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide Based on Quantitative Evidence


Cardiovascular Target Engagement Studies Requiring Nanomolar ETA Antagonism

In experimental models of hypertension, pulmonary arterial hypertension, or cardiac fibrosis where selective ETA receptor blockade is required, the 2-naphthamide compound is the appropriate tool compound. Its demonstrated 8 nM IC50 at the ETA receptor [1] ensures robust target engagement at low concentrations, unlike the acetamide analog which is inactive (IC50 > 1,000 nM). This potency profile is essential for in vitro organ bath studies, cell-based signaling assays (e.g., calcium flux, ERK phosphorylation), and ex vivo tissue experiments where nonspecific effects must be minimized.

Structure-Activity Relationship (SAR) Studies Exploring Terminal Aryl Group Effects

For medicinal chemistry programs developing endothelin antagonists or related GPCR modulators, this compound serves as a critical SAR probe representing the 2-naphthamide terminus. Its defined potency and selectivity profile [1] provide a benchmark against which new analogs with modified terminal aryl groups can be quantitatively compared. The 1-naphthamide regioisomer, while commercially available, exhibits a different selectivity fingerprint [2], making the 2-naphthamide the reference standard for this specific pharmacophore geometry.

Antiviral Screening Cascades for Pyrimidine Sulfonamide Chemotypes

In drug repurposing or antiviral discovery programs, the compound can serve as a validated starting point for screening cascades. Its documented activity against SARS-CoV-induced cytopathogenicity at 3.3 µM in Vero E6 cells [3] provides a baseline for evaluating newly synthesized derivatives. This activity is not a class-wide feature of all pyrimidine sulfonamides, making this compound a more informative positive control than untested analogs.

Physicochemical Profiling and Formulation Development for Lipophilic Sulfonamides

The compound's markedly higher lipophilicity (estimated XLogP3 ≈ 3.1-3.5) compared to the polar acetamide analog (XLogP3 = 0.0) [4] makes it suitable for studies examining the impact of lipophilicity on membrane permeability, plasma protein binding, and tissue distribution. This is particularly relevant for groups developing formulation strategies for poorly soluble sulfonamide-based drug candidates.

Quote Request

Request a Quote for N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.